2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride

Description

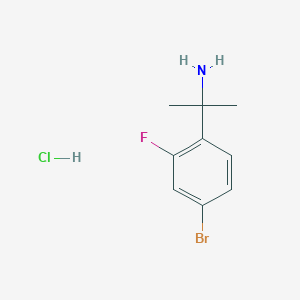

2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a halogenated amphetamine derivative featuring a propan-2-amine backbone substituted with a bromine atom at the para position (C4) and a fluorine atom at the ortho position (C2) on the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications in medicinal chemistry and pharmacology .

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAJOHHJDKCVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460749-55-5 | |

| Record name | 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride typically involves the following steps:

Bromination: The starting material, 2-fluorophenylpropan-2-amine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid or dichloromethane.

Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted amines, thiols, or ethers.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and fluorine atoms play a crucial role in enhancing binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The compound’s distinct 4-bromo-2-fluoro substitution differentiates it from closely related analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Fluorine at C2 (target) introduces electron-withdrawing effects, which may modulate electronic density on the phenyl ring and influence receptor interactions .

Impact of Salt Form :

- Hydrochloride salts are common across analogs to improve aqueous solubility, facilitating in vitro and in vivo studies .

Structural Analogues in Pharmacology: Compounds like 4-FMA and PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) exhibit psychoactive properties via monoamine transporter inhibition . The target compound’s bromo-fluoro substitution may confer unique selectivity or potency.

Research and Regulatory Considerations

- Pharmaceutical Relevance : Structural analogs such as tamsulosin HCl derivatives are used as reference standards in drug development, highlighting the importance of precise halogen placement for activity .

Biological Activity

2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride, known by its CAS number 877130-14-8, is a compound characterized by its unique molecular structure and significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemical research.

- Molecular Formula : C10H12BrF·HCl

- Molecular Weight : Approximately 266.98 g/mol

- Structure : The compound features a propan-2-amine backbone with a 4-bromo-2-fluorophenyl substituent, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The presence of halogen atoms (bromine and fluorine) increases the compound's binding affinity to neurotransmitter receptors and enzymes, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may serve as a precursor in the synthesis of inhibitors for viral RNA-dependent RNA polymerases, particularly for the hepatitis C virus.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Data Summary

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with neurotransmitter receptors, influencing signaling pathways. |

| Enzyme Inhibition | Potential use in synthesizing inhibitors for viral polymerases. |

| Antimicrobial Activity | Preliminary indications of antibacterial properties against certain pathogens. |

Case Studies and Research Findings

-

Neurotransmitter Research :

- A study explored the effects of similar compounds on serotonin and dopamine receptors, suggesting that modifications in halogen substitution can significantly alter receptor affinity and selectivity.

- Viral Inhibition :

- Antibacterial Activity :

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride, and how is purity validated?

Synthesis typically involves halogenated precursor reactions under controlled pH and temperature. For example, bromo-fluorophenyl intermediates are coupled with propan-2-amine derivatives, followed by HCl salt formation . Purification employs techniques like thin-layer chromatography (TLC) and crystallization. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .

Q. Q2. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Stability is maintained under refrigerated (2–8°C), anhydrous conditions to prevent hydrolysis of the amine group .

Q. Q3. What spectroscopic methods are used to characterize this compound?

- NMR (¹H/¹³C): Assigns protons and carbons in the bromo-fluorophenyl and propan-2-amine moieties.

- FTIR: Confirms N-H stretching (~3300 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ = ~264.5 g/mol) .

Advanced Mechanistic and Methodological Inquiries

Q. Q4. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The bromine atom undergoes aromatic nucleophilic substitution (SNAr) under basic conditions, facilitated by electron-withdrawing fluorine meta to the bromine. Reaction rates depend on solvent polarity (e.g., DMF > ethanol) and nucleophile strength (e.g., amines > thiols) .

Q. Q5. How can computational methods optimize reaction conditions for derivative synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for substitution reactions. Machine learning models trained on reaction databases (e.g., PubChem) prioritize solvent/nucleophile combinations, reducing experimental trial-and-error .

Q. Q6. What contradictions exist in reported biological activities of halogenated phenylpropan-2-amine derivatives?

Some studies report serotonin receptor agonism for brominated analogs, while others note negligible activity due to steric hindrance from the propan-2-amine group. These discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) .

Q. Q7. How do halogen bonding and steric effects influence interactions with enzymes like monoamine oxidases (MAOs)?

Bromine participates in halogen bonding with MAO-A’s hydrophobic pocket (e.g., π-hole interactions), enhancing inhibitor binding. However, steric bulk from the propan-2-amine group may reduce binding affinity compared to smaller amines .

Q. Q8. What strategies validate the compound’s role in enzyme inhibition studies?

- Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., kynuramine for MAO).

- Molecular Docking: Simulate binding poses with X-ray crystallography-derived enzyme structures.

- Competitive Binding: Use radiolabeled ligands (e.g., [³H]-pargyline) to confirm displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.